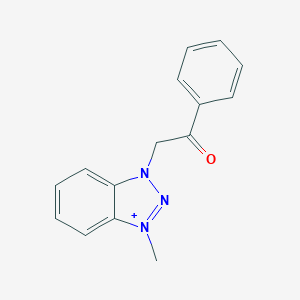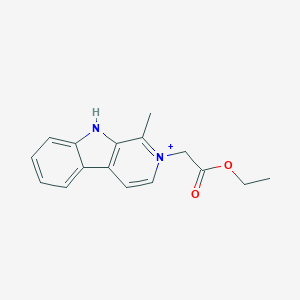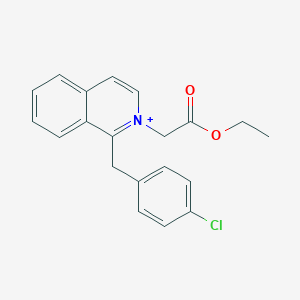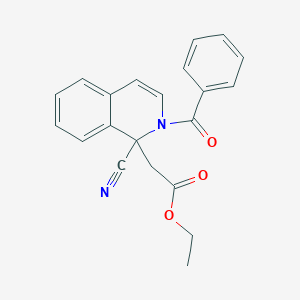![molecular formula C18H18N4O7 B280605 2-methoxyethyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B280605.png)
2-methoxyethyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxyethyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate is a synthetic compound with potential applications in scientific research. It is a pyrimidine-based molecule that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes, such as dihydrofolate reductase, by binding to the active site of the enzyme. This inhibition leads to the disruption of DNA synthesis and cell division, resulting in the inhibition of bacterial and tumor cell growth.
Biochemical and physiological effects:
This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been reported to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is involved in the synthesis of DNA. The compound has been shown to induce apoptosis, or programmed cell death, in tumor cells. However, the compound can also have toxic effects on normal cells, and its use should be carefully evaluated.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxyethyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate in lab experiments is its potential as a lead compound in the development of new drugs for various diseases. The compound has been shown to exhibit antibacterial, antifungal, and antitumor activities, making it a promising candidate for drug development. However, the compound can also have toxic effects on normal cells, and its use should be carefully evaluated. In addition, the synthesis of the compound can be challenging, and its stability and solubility can also be limiting factors in lab experiments.
Future Directions
There are several future directions for the research on 2-methoxyethyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate. One direction is the further exploration of its potential as a lead compound in the development of new drugs for various diseases. Another direction is the investigation of its mechanism of action and its effects on normal cells. The compound can also be modified to improve its stability, solubility, and selectivity towards certain enzymes or cells. Furthermore, the compound can be used in combination with other drugs to enhance its therapeutic effects and reduce its toxicity.
Synthesis Methods
The synthesis of 2-methoxyethyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has been reported in the literature using different methods. One of the most commonly used methods involves the condensation of 3-nitrobenzaldehyde, ethyl acetoacetate, and urea in the presence of acetic acid as a catalyst. The reaction mixture is heated under reflux for several hours to obtain the desired product. Other methods include the use of different catalysts and reaction conditions.
Scientific Research Applications
2-methoxyethyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has potential applications in scientific research. It has been reported to exhibit antibacterial, antifungal, and antitumor activities. It has also been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is involved in the synthesis of DNA. This compound can be used as a lead compound in the development of new drugs for various diseases.
Properties
Molecular Formula |
C18H18N4O7 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-methoxyethyl 2-methyl-4-(3-nitrophenyl)-6,8-dioxo-1,4-dihydropyrimido[1,2-c]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C18H18N4O7/c1-10-15(17(24)29-7-6-28-2)16(11-4-3-5-12(8-11)22(26)27)21-13(19-10)9-14(23)20-18(21)25/h3-5,8-9,16,19H,6-7H2,1-2H3,(H,20,23,25) |
InChI Key |
LQROUDKPZYHFFY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C(=CC(=O)NC2=O)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=CC(=O)NC2=O)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)

![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
![3-Cinnamyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280538.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280540.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)
![3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280545.png)
